
Chlormezanone
概要
説明
Chlormezanone is a non-benzodiazepine muscle relaxant and anxiolytic agent. It was first introduced in the 1960s and marketed under brand names such as Trancopal and Fenaprim. This compound is known for its central nervous system depressant effects, which are similar to those of meprobamate. its use was discontinued in many countries in 1996 due to rare but serious cases of toxic epidermal necrolysis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of chlormezanone involves several key steps:
Formation of p-chlorobenzylidene methylamine: p-Chlorobenzaldehyde reacts with methylamine in the presence of a catalyst in a toluene solvent to form p-chlorobenzylidene methylamine.
Condensation and Cyclization: p-Chlorobenzylidene methylamine undergoes a condensation dehydration reaction with 3-mercaptopropionic acid in toluene, resulting in a cyclized compound.
Oxidation: The cyclized compound is then oxidized in an acidic potassium permanganate water solution to produce this compound crude product.
Recrystallization: The crude product is recrystallized with anhydrous ethanol to obtain a white crystalline powdery solid, which is the refined this compound product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yield, lower cost, and higher purity. The process involves large-scale reactions with careful control of reaction conditions to ensure consistent product quality .
化学反応の分析
Step 1: Condensation Reaction
4-Chlorobenzaldehyde reacts with methylamine in toluene to form p-chlorobenzylidene methylamine (intermediate). Catalysts like acetic acid derivatives enhance yield (67% vs. 42% without) .
Step 2: Cyclization and Oxidation
The intermediate undergoes cyclization with β-mercaptopropionic acid, followed by sulfur oxidation using potassium permanganate in acetic acid . Sodium perborate is an alternative oxidant .
Table 1: Synthesis Methods Comparison
Metabolic Reactions
This compound undergoes hydrolysis and oxidation in vivo (Table 2) .
Hydrolysis
-
The thiazinone ring opens non-enzymatically, forming 4-chlorobenzaldehyde and 2-carboxyethanesulfinic acid N-methylamide .
-
Hydrolysis is pH-sensitive, with faster degradation in acidic/alkaline conditions .
Oxidation
-
4-Chlorobenzaldehyde is oxidized to 4-chlorobenzoic acid via cytochrome P450 enzymes .
-
Further conjugation with glycine forms 4-chlorohippuric acid , the primary urinary metabolite .
Table 2: Key Metabolic Pathways
Degradation Reactions
This compound degrades via:
-
Hydrolytic Ring Opening : Forms reactive intermediates like acylhalfaminal , which decomposes to 4-chlorobenzaldehyde .
-
Oxidative Breakdown : Unstable intermediates undergo spontaneous oxidation to sulfonic acids (e.g., 3-sulfopropionic acid ) .
Key Finding : Degradation does not involve N-demethylation, distinguishing it from benzodiazepines .
Oxidation-Reduction Interactions
-
Redox Inhibition : this compound inhibits pentoxyresorufin O-depentylation (IC₅₀ = 50 μM) in rat liver microsomes, suggesting interaction with CYP2B enzymes .
-
No Direct ROS Production : Does not generate reactive oxygen species (ROS) in leukocytes at therapeutic doses .
Stereochemical Considerations
-
Racemic this compound resolves via chiral chromatography (Chiralcel OD column), achieving enantiomer separation in 40 minutes .
-
Both enantiomers show similar cytotoxicity profiles in HaCaT keratinocytes .
Stability and Reactivity
-
pH Sensitivity : Unstable in extremes (pH <2 or >12), accelerating hydrolysis .
-
Thermal Stability : Decomposes above 200°C, releasing sulfur oxides and chlorinated byproducts .
Experimental Data Highlights
科学的研究の応用
Pharmacological Applications
1. Muscle Relaxation
Chlormezanone is primarily indicated for muscle spasm relief. It has been shown to be effective in treating conditions such as tension headaches, sciatica, and lumbago. A study indicated that this compound significantly reduces muscle tension and discomfort associated with acute muscle spasms .
2. Management of Anxiety
this compound has also been applied in the treatment of anxiety disorders. Clinical trials have demonstrated its efficacy in reducing anxiety levels without the sedative effects commonly associated with benzodiazepines. In a double-blind study, this compound was found to be effective in alleviating symptoms of anxiety and tension compared to placebo .
Case Studies
Case Study 1: Fixed Drug Eruptions
Two cases of fixed drug eruptions attributed to this compound were reported in Japan. Both patients experienced severe skin reactions that were confirmed through patch testing. This highlights the potential for serious dermatological side effects associated with this compound usage, necessitating careful monitoring when prescribed .
Case Study 2: Comparative Efficacy
A comparative study involving twelve elderly volunteers assessed the effects of this compound against nitrazepam on sleep quality. The results indicated that both medications improved sleep duration and quality, although nitrazepam had a more pronounced effect on reducing time to fall asleep initially .
Safety Profile and Adverse Effects
Despite its therapeutic benefits, this compound is associated with significant adverse effects. The most concerning are severe cutaneous reactions, including toxic epidermal necrolysis. These risks led to its withdrawal from many markets in 1996 .
Data Summary Table
Application | Efficacy | Adverse Effects |
---|---|---|
Muscle Relaxation | Effective for muscle spasms | Risk of cutaneous reactions |
Anxiety Management | Reduces anxiety without sedation | Potential for severe skin reactions |
Sleep Quality Improvement | Improves sleep duration | Limited impact on slow-wave sleep |
作用機序
Chlormezanone exerts its effects by binding to central benzodiazepine receptors, which interact allosterically with gamma-aminobutyric acid (GABA) receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, leading to increased inhibition of the ascending reticular activating system. As a result, cortical and limbic arousal following stimulation of the reticular pathways is blocked, producing muscle relaxation and anxiolytic effects .
類似化合物との比較
Meprobamate: Another central nervous system depressant with similar muscle relaxant and anxiolytic properties.
Carisoprodol: A muscle relaxant that is metabolized to meprobamate.
Chlorzoxazone: A muscle relaxant with central nervous system depressant effects.
Cyclobenzaprine: A muscle relaxant used to relieve muscle spasms.
Metaxalone: A muscle relaxant with central nervous system depressant effects.
Methocarbamol: A muscle relaxant used to treat muscle spasms.
Orphenadrine: A muscle relaxant with anticholinergic properties.
Uniqueness of Chlormezanone: this compound is unique in its chemical structure, which includes a 1,3-thiazinan-4-one ring with a 4-chlorophenyl group. This structure differentiates it from other muscle relaxants and contributes to its specific pharmacological profile. Additionally, its non-benzodiazepine nature sets it apart from many other anxiolytics and muscle relaxants .
生物活性
Chlormezanone, a compound primarily recognized for its anxiolytic and muscle relaxant properties, acts as a positive allosteric modulator at the benzodiazepine site of GABA receptors. This article delves into its biological activity, examining its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Name : 2-(4-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one-1,1-dioxide
- Molecular Formula : CHClNOS
- CAS Registry Number : 80-77-3
- Purity : ≥99% .
This compound operates by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA receptor sites. This interaction leads to increased inhibitory neurotransmission, resulting in anxiolytic effects and muscle relaxation .
Pharmacological Effects
- Anxiolytic Activity : this compound has been shown to reduce anxiety levels in various animal models, indicating its potential utility in treating anxiety disorders .
- Muscle Relaxation : The compound exhibits significant muscle relaxant properties, making it effective for conditions involving muscle spasms .
- Cytotoxicity Studies : Research indicates that this compound does not exhibit significant cytotoxicity against human keratinocytes at lower concentrations but shows a dose-dependent suppression of reactive oxygen species (ROS) production at higher doses .
Case Studies and Experimental Data
A study conducted on the cytotoxic effects of this compound revealed:
- No antiproliferative effects were observed at concentrations ranging from 0.001 to 0.1 mg/ml.
- At 1.0 mg/ml, a notable decrease in proliferative activity was recorded: approximately 50% for the enantiomers and about 80% for the racemate after 48 hours .
Table 1: Summary of Cytotoxic Effects
Concentration (mg/ml) | Proliferative Activity (% decrease) | ROS Production Inhibition (%) |
---|---|---|
0.001 - 0.1 | None | Not significant |
1.0 | Racemate: ~80%, Enantiomers: ~50% | Racemate: >50%, (+)-enantiomer: significant inhibition |
Pharmacokinetics
This compound is absorbed effectively when administered and reaches a steady state within a few hours. It is primarily metabolized in the liver, with its plasma concentration showing no direct correlation with therapeutic effects, indicating a complex pharmacodynamic profile .
Clinical Applications
This compound has been utilized in clinical settings for:
Q & A
Basic Research Questions
Q. What are the foundational pharmacological mechanisms of Chlormezanone, and how can researchers validate them experimentally?
this compound acts as a muscle relaxant and anxiolytic by modulating GABAergic pathways, though its exact molecular targets remain understudied. To validate mechanisms, researchers should:
- Conduct in vitro receptor-binding assays (e.g., GABAA receptor subtypes) to identify affinity profiles.
- Use in vivo models (e.g., rodent anxiety or muscle spasm assays) to correlate behavioral outcomes with receptor activity .
- Cross-reference historical data with modern techniques like patch-clamp electrophysiology to confirm mechanistic hypotheses .
Q. How can researchers design experiments to reproduce this compound’s pharmacokinetic parameters reported in historical literature?
Reproducing pharmacokinetic data (e.g., plasma half-life, metabolite profiles) requires:
- Species-specific dosing protocols : Adjust administration routes (oral vs. intravenous) based on bioavailability differences across animal models.
- Analytical validation : Use HPLC-MS to quantify plasma concentrations, ensuring calibration with reference standards from regulatory databases (e.g., FDA Unique Ingredient Identifier GP568V9G19) .
- Ethical compliance : Adhere to institutional guidelines for sampling frequency and humane endpoints, particularly in studies involving repeated dosing .
Q. What methodologies are recommended for synthesizing this compound derivatives to explore structure-activity relationships (SAR)?
- Core modification : Start with the 1,3-thiazinane-1,1-dioxide scaffold and systematically alter substituents (e.g., para-chlorophenyl group) via nucleophilic substitution or cross-coupling reactions.
- In silico screening : Use molecular docking to predict binding affinities before synthesizing derivatives.
- Pharmacological testing : Prioritize derivatives with improved predicted solubility (e.g., logP < 3) for in vivo efficacy studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported toxicological profiles across preclinical studies?
Discrepancies in toxicity data (e.g., hepatotoxicity vs. absence of liver damage in case reports) require:
- Dose-response meta-analysis : Aggregate data from studies using standardized dosing (e.g., mg/kg body weight) and adjust for interspecies metabolic differences.
- Metabolomic profiling : Identify species-specific metabolites (e.g., sulfoxide derivatives) that may contribute to toxicity.
- Systematic review frameworks : Apply PRISMA guidelines to evaluate bias in historical toxicology studies, prioritizing those with rigorous control groups .
Q. What advanced analytical techniques are critical for detecting this compound in complex biological matrices?
- High-resolution mass spectrometry (HR-MS) : Enables precise identification of this compound and its metabolites in plasma or tissue homogenates.
- Isotopic labeling : Use deuterated this compound as an internal standard to improve quantification accuracy.
- Data validation : Cross-check results against regulatory databases (e.g., EMA XEVMPD SUB06187MIG) to ensure consistency with certified reference materials .
Q. How can researchers design a longitudinal study to assess this compound’s neurobehavioral effects without confounding variables?
- Double-blind, placebo-controlled design : Randomize subjects and mask treatment groups to reduce observer bias.
- Behavioral batteries : Use standardized tests (e.g., elevated plus maze for anxiety, rotarod for motor coordination) at multiple timepoints.
- Covariate adjustment : Control for variables like age, sex, and comorbid conditions using multivariate regression models .
Q. What strategies are effective for integrating this compound’s historical clinical data into modern computational models?
- Data digitization : Convert analog records (e.g., 1960s case reports) into structured databases with metadata tagging.
- Machine learning : Train models on historical efficacy/safety data to predict drug-drug interactions or adverse event risks.
- Validation : Compare model outputs with recent pharmacovigilance data (e.g., WHO VigiBase) to assess predictive accuracy .
Q. Methodological Guidance
Q. How should researchers address gaps in this compound’s mechanistic literature?
- Hypothesis-driven gap analysis : Use tools like SWIFT-Review to identify understudied areas (e.g., long-term neuroadaptation effects).
- Collaborative replication : Partner with labs specializing in GABAergic pharmacology to validate findings across experimental systems.
- Pre-registration : Submit study protocols to platforms like Open Science Framework to mitigate publication bias .
Q. What criteria should guide the selection of this compound analogs for preclinical development?
Apply the FINER framework :
- Feasible : Prioritize analogs with scalable synthesis routes (≥70% yield).
- Novel : Focus on derivatives with unique substitution patterns (e.g., trifluoromethyl groups).
- Ethical : Exclude analogs with predicted genotoxicity (e.g., Ames test-positive).
- Relevant : Align with therapeutic needs (e.g., reduced sedation vs. existing anxiolytics) .
Q. How can researchers ensure reproducibility when studying this compound’s metabolite stability?
- Standardized protocols : Document storage conditions (e.g., -80°C, argon atmosphere) and freeze-thaw cycles.
- Interlab validation : Share samples with collaborating labs for parallel LC-MS/MS analysis.
- Data transparency : Publish raw chromatograms and calibration curves in supplementary materials .
特性
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAYVWKMWHEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022798 | |
Record name | Chlormezanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlormezanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL, FREELY SOL IN CHLOROFORM; SLIGHTLY SOL IN DIETHYL ETHER; SPARINGLY SOL IN N-HEXANE, 1.61e+00 g/L | |
Record name | Chlormezanone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01178 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORMEZANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlormezanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chlormezanone binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways., NEURONAL CONDUCTION, NEUROMUSCULAR TRANSMISSION, & MUSCLE EXCITABILITY ARE NOT DEPRESSED EXCEPT AFTER NEARLY LETHAL DOSES. PROMINENT EFFECT...IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. /CENTRALLY ACTING MUSCLE RELAXANTS/, IN ABSENCE OF DEFINITIVE STUDIES IT APPEARS REASONABLE TO ASCRIBE BENEFICIAL EFFECTS...TO THEIR SEDATIVE PROPERTIES. /CENTRALLY ACTING MUSCLE RELAXANTS/ | |
Record name | Chlormezanone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01178 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORMEZANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS | |
CAS No. |
80-77-3, 102818-66-6, 102818-67-7 | |
Record name | (±)-Chlormezanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlormezanone [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlormezanone, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlormezanone, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlormezanone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01178 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | chlormezanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | chlormezanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169108 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chlormezanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlormezanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.190 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORMEZANONE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14WB33Y0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORMEZANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP568V9G19 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORMEZANONE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BU37OM8KL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CHLORMEZANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlormezanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116.2-118.6, 116.2-118.2 °C, 116.2 °C | |
Record name | Chlormezanone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01178 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CHLORMEZANONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Chlormezanone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。